molecular formula C19H15N3O B11084537 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one

Cat. No.: B11084537
M. Wt: 301.3 g/mol
InChI Key: ZHIDKAJXDWMSEO-ZHACJKMWSA-N
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Description

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both an indole and a quinazolinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multistep reactions starting from readily available precursors. One common approach involves the condensation of 1H-indole-3-carbaldehyde with appropriate amines and subsequent cyclization to form the quinazolinone ring . The reaction conditions often include the use of acidic or basic catalysts, solvents like toluene or ethanol, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions are often structurally diverse quinazolinone and indole derivatives, which can exhibit a range of biological activities and properties .

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined indole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these moieties .

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4-one

InChI

InChI=1S/C19H15N3O/c1-22-18(21-17-9-5-3-7-15(17)19(22)23)11-10-13-12-20-16-8-4-2-6-14(13)16/h2-12,20H,1H3/b11-10+

InChI Key

ZHIDKAJXDWMSEO-ZHACJKMWSA-N

Isomeric SMILES

CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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